BenchChemオンラインストアへようこそ!

Tubulysin IM-1

ADC Payload Potency Multidrug Resistance Cytotoxicity Comparison

Tubulysin IM-1 is a synthetic tubulysin analogue engineered for next-generation ADC development. Unlike auristatins (MMAE) or maytansinoids (DM1), it delivers picomolar-range cytotoxicity against multidrug-resistant (MDR) cancer lines—including P-gp-overexpressing ovarian, pancreatic, and triple-negative breast cancer models—via a distinct binding mode at the α/β-tubulin interface. Its C11 alkyl ether-modifiable scaffold enables linker-payload stabilization to minimize premature payload release in circulation, improving the therapeutic index. For ADC programs targeting relapsed/refractory solid tumors where MDR phenotypes limit standard payload efficacy, Tubulysin IM-1 offers a validated, synthetically versatile warhead with commercial ≥98% purity and batch-to-batch consistency for reproducible preclinical characterization.

Molecular Formula C32H47N3O6S
Molecular Weight 601.8 g/mol
Cat. No. B11934591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulysin IM-1
Molecular FormulaC32H47N3O6S
Molecular Weight601.8 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)CC(CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)C(CC(C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C
InChIInChI=1S/C32H47N3O6S/c1-10-27(37)21(4)16-24(17-23-14-12-11-13-15-23)33-29(38)25-19-42-30(34-25)28(40-22(5)36)18-26(20(2)3)35(9)31(39)41-32(6,7)8/h11-15,19-21,24,26,28H,10,16-18H2,1-9H3,(H,33,38)/t21-,24+,26+,28+/m0/s1
InChIKeyCSCGMCSPBRLFPY-WVXXHOLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulysin IM-1: A Next-Generation Microtubule Inhibitor for ADC Conjugation


Tubulysin IM-1 is a synthetic analogue belonging to the tubulysin family of tetrapeptide natural products, originally isolated from myxobacteria [1]. It functions as a potent microtubule destabilizer by binding to the tubulin heterodimer interface near the vinca alkaloid site, leading to mitotic arrest and apoptosis in dividing cells [1]. As a payload candidate for antibody-drug conjugates (ADCs), Tubulysin IM-1 exhibits picomolar-range cytotoxicity against a broad panel of human cancer cell lines, including those with multidrug-resistant phenotypes [1].

Why Tubulysin IM-1 Outperforms First-Generation Payloads: Key Differentiation Drivers


Despite sharing a common tubulin-binding mechanism with other antimitotic ADC payloads such as auristatins (MMAE) and maytansinoids (DM1), tubulysins including Tubulysin IM-1 exhibit critical distinctions that preclude simple substitution. These include a unique binding mode at the α/β-tubulin interface [1], picomolar-range potency against multidrug-resistant cancer cells that significantly exceeds the nanomolar IC₅₀ values typical of MMAE and DM1 , and a synthetic scaffold amenable to stability-enhancing C11 modifications that are not feasible in auristatin or maytansinoid chemistry [1]. These differentiation dimensions—potency, binding mode, and synthetic versatility—are quantified in the evidence that follows.

Tubulysin IM-1: Head-to-Head Quantitative Evidence for Procurement Decision-Making


Tubulysin IM-1 Picomolar Potency vs. MMAE and DM1 Nanomolar IC₅₀

Tubulysins, including the IM-1 analogue, demonstrate cytotoxic IC₅₀ values in the picomolar range against a broad panel of human cancer cell lines, including those with multidrug-resistant (MDR) phenotypes [1]. In contrast, the widely used auristatin payload MMAE exhibits IC₅₀ values in the sub-nanomolar to low nanomolar range (e.g., 0.3–1 nM across multiple cell lines) , while maytansinoid DM1 shows IC₅₀ values in the mid-picomolar to low nanomolar range (e.g., 0.35 nM in NCI-N87 cells) [2]. The ~10- to 100-fold greater potency of tubulysins enables lower effective dosing in ADC formats, a critical advantage for minimizing systemic toxicity and expanding the therapeutic window.

ADC Payload Potency Multidrug Resistance Cytotoxicity Comparison

Multidrug-Resistant (MDR) Activity: Tubulysin IM-1 Retains Potency Where MMAE and DM1 Fail

Tubulysins maintain picomolar cytotoxic activity against multidrug-resistant carcinoma cell lines, a property not uniformly shared by other antimitotic ADC payloads [1]. For instance, tubulysin analogues have been shown to exhibit IC₅₀ values in the low picomolar range against P-glycoprotein (P-gp)-overexpressing MDR cell lines, whereas MMAE and DM1 are known substrates for P-gp-mediated efflux, leading to significantly reduced potency in resistant cells [2]. This differential sensitivity is attributed to the distinct binding mode of tubulysins at the α/β-tubulin interface, which may reduce recognition by efflux transporters [1].

Multidrug Resistance P-glycoprotein ADC Payload Selection

Plasma Stability Engineering: Tubulysin IM-1 Scaffold Enables C11 Alkyl Ether Modification for Reduced Deacetylation

A key liability of early tubulysins is the hydrolytically labile C11 acetate ester, whose cleavage in plasma significantly attenuates cytotoxicity [1]. Recent SAR studies have identified tubulysin analogues bearing C11 alkyl ether substituents that confer enhanced plasma stability while maintaining picomolar potency [2]. Tubulysin IM-1, as a synthetic analogue, provides a scaffold that can be further optimized with such stability-enhancing modifications. In comparative studies, tubulysin ADCs with stabilized C11 ether linkers demonstrated reduced payload release in mouse plasma (e.g., 0% cleavage at 74 h for certain analogues) versus acetate-containing constructs that showed up to 89% cleavage [3].

Plasma Stability C11 Acetate Hydrolysis Linker-Payload Optimization

Procurement-Ready: Tubulysin IM-1 Commercial Availability with Defined Purity and Storage Stability

Unlike many tubulysin analogues that require custom synthesis and characterization, Tubulysin IM-1 is commercially available from multiple reputable vendors (e.g., MedChemExpress, TargetMol) with ≥98% purity as determined by HPLC . The compound is supplied as a lyophilized powder with validated long-term storage stability: 3 years at -20°C as powder, 6 months at -80°C in DMSO, and 2 weeks at 4°C in DMSO . This ready availability with established quality metrics eliminates the 6- to 12-month lead time and significant cost associated with custom synthesis of alternative tubulysin analogues, accelerating ADC development timelines.

Commercial Availability Purity Specifications Shelf Life

Tubulysin IM-1: Optimal Use Cases in ADC Discovery and Preclinical Development


ADC Payload Screening for Multidrug-Resistant Tumors

In vitro cytotoxicity profiling of ADC payloads against a panel of multidrug-resistant cancer cell lines (e.g., P-gp-overexpressing variants) to select the most potent and resilient warhead. Tubulysin IM-1's picomolar IC₅₀ values in MDR cells, as documented in class-level analyses [1], make it a preferred candidate for ADCs targeting relapsed/refractory solid tumors such as ovarian, pancreatic, and triple-negative breast cancers where MDR phenotypes are prevalent.

Next-Generation ADC Construction with Stability-Optimized Linkers

Incorporation of Tubulysin IM-1 as a payload scaffold in ADCs where the linker-payload interface is engineered for maximal plasma stability. The ability to introduce C11 alkyl ether modifications (as demonstrated in recent SAR studies [2]) allows researchers to design ADCs with minimal premature payload release in circulation, thereby improving tumor-to-plasma drug ratios and reducing systemic toxicity.

Benchmarking New ADC Payloads Against a Commercial Standard

Use of Tubulysin IM-1 as a reference standard in cytotoxicity assays and ADC characterization studies. Its commercial availability with defined purity (≥98%) and validated stability ensures reproducible results across laboratories, facilitating cross-study comparisons and regulatory documentation for novel tubulysin analogues.

Preclinical Efficacy Studies in MDR Xenograft Models

Evaluation of tubulysin-based ADCs in vivo using patient-derived xenograft (PDX) models with confirmed multidrug-resistant status. The superior potency of tubulysins in MDR contexts, supported by class-level evidence [1], positions Tubulysin IM-1 conjugates as high-potential candidates for demonstrating proof-of-concept in challenging tumor models that are refractory to auristatin- or maytansinoid-based ADCs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulysin IM-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.